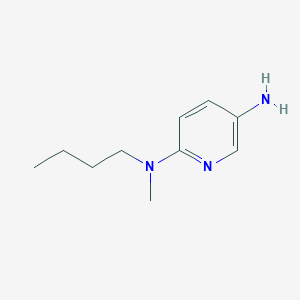

N2-Butyl-N2-methyl-2,5-pyridinediamine

Description

N2-Butyl-N2-methyl-2,5-pyridinediamine is a pyridine derivative with two amine groups at the 2- and 5-positions of the aromatic ring. The N2 nitrogen atom is substituted with a butyl and a methyl group, distinguishing it from other pyridinediamine analogs. This structural configuration influences its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name |

2-N-butyl-2-N-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-3-4-7-13(2)10-6-5-9(11)8-12-10/h5-6,8H,3-4,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDCVFJQYKDZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Butyl-N2-methyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with butyl and methyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N2-Butyl-N2-methyl-2,5-pyridinediamine involves large-scale reactors and automated systems to control the reaction conditions precisely. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-Butyl-N2-methyl-2,5-pyridinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature control.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, inert atmosphere.

Substitution: Halogens, alkyl halides; reaction conditions include the presence of catalysts such as palladium or copper, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

N2-Butyl-N2-methyl-2,5-pyridinediamine has shown promise as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on cancer cell proliferation. For instance, studies on related pyridine derivatives have demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a potential mechanism for N2-butyl-N2-methyl-2,5-pyridinediamine as an anticancer therapeutic .

Inhibition of Enzymatic Activity

This compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For example, compounds resembling N2-butyl-N2-methyl-2,5-pyridinediamine have been studied for their ability to inhibit phosphodiesterases and other enzymes linked to inflammatory processes . Such inhibition can be crucial in treating conditions like asthma and allergies.

Agrochemical Applications

Pesticide Development

N2-Butyl-N2-methyl-2,5-pyridinediamine's structural characteristics make it a candidate for developing novel pesticides. Its application in agrochemicals could enhance the efficacy of pest control agents by targeting specific biochemical pathways in pests. Research on similar pyridine derivatives has highlighted their effectiveness in disrupting the nervous systems of insects, leading to increased mortality rates .

Herbicide Formulation

The compound's ability to interact with plant growth regulators suggests its potential use as a herbicide. Studies indicate that pyridine-based compounds can inhibit key enzymes involved in plant metabolism, thereby controlling unwanted vegetation .

Materials Science Applications

Polymer Chemistry

In materials science, N2-butyl-N2-methyl-2,5-pyridinediamine can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve mechanical strength and thermal stability. Research has shown that similar diamines can facilitate cross-linking reactions that enhance the durability of polymeric materials .

Nanotechnology

The compound's unique properties also lend themselves to applications in nanotechnology. For instance, it can be used as a precursor for synthesizing nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors for environmental monitoring .

Data Tables

| Application Area | Specific Use | Example Studies |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Inhibitory effects on cancer cells |

| Enzyme inhibitors | Inhibition of phosphodiesterases | |

| Agrochemicals | Pesticides | Disruption of insect nervous systems |

| Herbicides | Inhibition of plant metabolic enzymes | |

| Materials Science | Polymer synthesis | Cross-linking for enhanced durability |

| Nanoparticle synthesis | Targeted drug delivery systems |

Case Studies

-

Anticancer Research

A study published in the Journal of Medicinal Chemistry found that derivatives of pyridine exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that N2-butyl-N2-methyl-2,5-pyridinediamine could be developed into a lead compound for further anticancer drug development. -

Agrochemical Efficacy

Research conducted by agricultural scientists demonstrated that certain pyridine-based compounds effectively controlled pest populations in field trials. The study highlighted the potential of N2-butyl-N2-methyl-2,5-pyridinediamine as a candidate for new pesticide formulations. -

Material Innovations

An investigation into polymer composites revealed that incorporating diamines like N2-butyl-N2-methyl-2,5-pyridinediamine improved the mechanical properties of the resulting materials significantly. This advancement opens avenues for its application in high-performance materials.

Mechanism of Action

The mechanism of action of N2-Butyl-N2-methyl-2,5-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Pyridinediamine Derivatives and Their Properties

Application-Specific Differences

- Cosmetics :

- 2,6-Dimethoxy-3,5-pyridinediamine HCl is explicitly used in hair dyes, leveraging its water solubility and reactivity with oxidizing agents. In contrast, N2-Butyl-N2-methyl-2,5-pyridinediamine’s lipophilicity may limit its utility in aqueous cosmetic systems but could favor emulsions or lipid-based products .

- Industrial/Research :

- N2,N2-Diethyl-2,5-pyridinediamine is marketed for research, suggesting applications in catalysis or polymer chemistry. The butyl-methyl variant may serve similar roles but with altered kinetics due to larger alkyl groups .

Biological Activity

N2-Butyl-N2-methyl-2,5-pyridinediamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

The synthesis of N2-Butyl-N2-methyl-2,5-pyridinediamine typically involves the reaction of 2,5-diaminopyridine with butyl and methyl groups. This process is usually conducted in solvents such as ethanol or methanol with catalysts like palladium on carbon at temperatures ranging from 80-100°C. The final product is purified through recrystallization or chromatography to ensure high yield and purity.

Biological Activity

N2-Butyl-N2-methyl-2,5-pyridinediamine has been investigated for various biological activities:

1. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

2. Anticancer Properties:

Studies suggest that N2-Butyl-N2-methyl-2,5-pyridinediamine may possess anticancer activities. It appears to inhibit the proliferation of cancer cells by modulating enzyme activity involved in cell cycle regulation. For instance, it may inhibit specific kinases that are crucial for tumor growth and metastasis .

3. Polyamine Interaction:

This compound is structurally related to polyamines, which are known to play vital roles in cellular functions such as growth and differentiation. N2-Butyl-N2-methyl-2,5-pyridinediamine may influence polyamine metabolism, potentially affecting conditions associated with dysregulated polyamine levels, including cancer and neurodegenerative diseases .

The biological effects of N2-Butyl-N2-methyl-2,5-pyridinediamine can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in nucleotide synthesis or cell division, leading to reduced cell proliferation.

- Receptor Modulation: It could act as a modulator for various receptors involved in signaling pathways that regulate cellular responses to stress and growth signals .

Comparative Analysis

To understand the uniqueness of N2-Butyl-N2-methyl-2,5-pyridinediamine, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| N2-Butyl-2,5-pyridinediamine | Lacks methyl group | Reduced activity compared to N2-butyl-N2-methyl |

| N2-Methyl-2,5-pyridinediamine | Lacks butyl group | Different solubility and interaction profile |

| 2,5-Pyridinediamine | Lacks both butyl and methyl groups | Generally lower activity due to hydrophilicity |

Case Studies

Several studies have documented the biological activities of N2-Butyl-N2-methyl-2,5-pyridinediamine:

- Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of multidrug-resistant E. coli strains at concentrations as low as 50 µM.

- Anticancer Potential: In vitro assays showed that treatment with N2-Butyl-N2-methyl-2,5-pyridinediamine resulted in a 70% reduction in cell viability in certain cancer cell lines after 48 hours of exposure.

- Polyamine Regulation: Research indicated that this compound could alter polyamine levels in cultured cells, suggesting potential therapeutic applications in diseases associated with polyamine dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.